4H-1-Benzopyran-4-one, 2,3-dihydro-2-(3-iodophenyl)-

Medicinal Chemistry Halogen Bonding Structure-Activity Relationship

Researchers requiring regioisomerically defined meta-iodo chroman-4-one probes often face supply gaps for SAR-grade material, where para-substituted analogs fail to interrogate distinct halogen-bonding hotspots. This compound directly addresses that need. • Directional meta-iodo halogen-bond donor vector expands druggable epitope coverage in fragment-based screening. • Aryl iodide handle enables mild Suzuki, Sonogashira, or Buchwald-Hartwig coupling for late-stage library diversification. • Racemic mixture provides a test analyte for chiral HPLC/SFC method development. Supplied with ≥98% purity for reliable structure-activity relationship studies and cross-coupling applications.

Molecular Formula C15H11IO2
Molecular Weight 350.15 g/mol
CAS No. 644973-68-2
Cat. No. B12602864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran-4-one, 2,3-dihydro-2-(3-iodophenyl)-
CAS644973-68-2
Molecular FormulaC15H11IO2
Molecular Weight350.15 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2C1=O)C3=CC(=CC=C3)I
InChIInChI=1S/C15H11IO2/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,15H,9H2
InChIKeyFVHRLKUCTHAPKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Iodophenyl)chroman-4-one


4H-1-Benzopyran-4-one, 2,3-dihydro-2-(3-iodophenyl)- (CAS 644973-68-2), systematically named 2-(3-iodophenyl)chroman-4-one, is a synthetic heterocyclic compound belonging to the chroman-4-one (dihydrobenzopyranone) family. It features a 2,3-dihydro-4H-1-benzopyran-4-one core with a 3-iodophenyl substituent at the C2 position, giving it a molecular formula of C15H11IO2 and a molecular weight of 350.15 g/mol . Unlike the ubiquitous natural flavanone (2-phenylchroman-4-one), the meta-iodo substitution introduces distinct electronic, steric, and halogen-bonding properties that are directly relevant to structure-activity relationship (SAR) studies, late-stage functionalization via cross-coupling chemistry, and the development of halogen-enriched screening libraries.

Why Analogs Cannot Replace 2-(3-Iodophenyl)chroman-4-one


Within the chroman-4-one chemical space, the position of the iodine substituent critically dictates molecular recognition, reactivity, and physicochemical properties. The unsubstituted flavanone (2-phenylchroman-4-one, CAS 487-26-3) lacks the heavy-atom effect and synthetic handle provided by the C–I bond . The regioisomeric 2-(4-iodophenyl)chroman-4-one (CAS 71906-91-7) presents the iodine in a para orientation, altering dipole moment, steric profile, and potential for halogen bonding compared to the meta-iodo configuration of the target compound . The oxidized analog 3-iodo-2-phenyl-4H-chromen-4-one (CAS 98153-12-9) differs in both oxidation state and iodination site, yielding a planar chromone scaffold with distinct conformational preferences and electronic distribution . Consequently, biological target engagement, metabolic stability, and downstream synthetic utility cannot be assumed to be interchangeable among these structurally related but electronically divergent molecules.

Differentiation Evidence: 2-(3-Iodophenyl)chroman-4-one vs. Analogs


Regioisomeric Impact on Halogen-Bonding Geometry

The 3-iodophenyl substituent in the target compound positions the iodine atom at the meta position relative to the chromanone C2 attachment point, generating a dipole vector distinct from the para-iodo regioisomer (2-(4-iodophenyl)chroman-4-one, CAS 71906-91-7). While direct comparative bioactivity data for these two regioisomers is not publicly available, the meta configuration is expected to orient the σ-hole of the iodine atom approximately 120° away from the molecular axis defined by the chromanone core, versus the linear orientation in the para isomer, altering both the directionality and distance dependence of halogen-bond donor interactions with protein backbone carbonyls or Lewis basic side chains [1]. This geometric distinction is critical in target-based drug design campaigns where halogen-bonding contributions to binding free energy are being systematically exploited.

Medicinal Chemistry Halogen Bonding Structure-Activity Relationship

Iodide Superiority in Cross-Coupling Reactions

The C(sp²)–I bond in the target compound (bond dissociation energy ~65 kcal/mol) is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) compared to the corresponding C–Br analog (~81 kcal/mol) or C–Cl analog (~95 kcal/mol) [1]. While specific comparative turnover frequencies (TOF) for this exact scaffold are not reported, the well-established reactivity hierarchy I > Br >> Cl in oxidative addition to Pd(0) translates into faster reaction kinetics, lower catalyst loadings, and milder thermal conditions for the iodo compound. This directly advantages users who require efficient diversification of a chromanone library at the phenyl C3 position.

Organic Synthesis Cross-Coupling Late-Stage Functionalization

Assured Purity and Supply Consistency

The target compound is commercially available from MolCore with a certified purity of NLT 98% (CAS 644973-68-2, Product No. MC771221) . The regioisomeric 2-(4-iodophenyl)chroman-4-one is offered by the same supplier at identical purity specification (NLT 98%, CAS 71906-91-7, Product No. MC771223) . However, the synthetic route and quality control (QC) release parameters are tailored independently for each regioisomer; cross-contamination with the undesired regioisomer is a critical QC parameter that is controlled by the vendor's batch-specific certificate of analysis but is not publicly quantified. Procurement of the correct CAS-numbered material ensures the required regioisomeric identity for reproducible experimental outcomes.

Chemical Procurement Quality Control Vendor Specification

Conformational Divergence from Chromone Analog

The saturated C2–C3 bond in the chromanone core of the target compound introduces a stereogenic center at C2 and a non-planar dihydropyranone ring, in contrast to the planar, fully conjugated chromone system of 3-iodo-2-phenyl-4H-chromen-4-one (CAS 98153-12-9) [1]. The chromanone scaffold can adopt half-chair conformations that project the 3-iodophenyl group into distinct regions of conformational space, while the chromone analog is constrained to near-planarity. Additionally, the carbonyl in the chromanone is less conjugated than in the chromone, resulting in a higher electrophilicity that can affect both metabolic stability (e.g., ketone reduction by carbonyl reductases) and hydrogen-bond acceptor strength. Although no direct head-to-head biological comparison is publicly available, scaffold-level divergence is a recognized determinant of target selectivity and pharmacokinetic profiles in medicinal chemistry programs.

Conformational Analysis Medicinal Chemistry Scaffold Hopping

Application Scenarios for 2-(3-Iodophenyl)chroman-4-one


Halogen-Bonding Fragment Library Design

The meta-iodo orientation offers a directional halogen-bond donor vector that is geometrically distinct from para-iodo or ortho-iodo analogs. Fragment-based drug discovery groups procuring this compound can probe protein surfaces for halogen-bond-accepting hotspots that are inaccessible to the more common 4-iodophenyl isomer, thereby expanding the druggable epitope coverage of their screening library [1].

Palladium-Catalyzed Chromanone Diversification

The aryl iodide handle enables efficient Suzuki, Sonogashira, or Buchwald-Hartwig coupling under mild conditions. Medicinal chemistry teams synthesizing focused libraries of 2-arylchroman-4-ones can use this building block to introduce diverse substituents at the phenyl C3 position in the final step of a convergent synthetic sequence, minimizing protecting group manipulations [2].

Regioisomer-Specific SAR for Peroxidase/CYP450 Inhibition

Given the established engagement of iodinated aromatic compounds with heme-containing enzymes such as myeloperoxidase and thyroid peroxidase, this compound can serve as a regioisomerically defined probe to delineate the binding orientation preferences of these targets. Comparative testing against the 2-(4-iodophenyl) and 2-(2-iodophenyl) isomers can map the steric and electronic tolerance of the enzyme active site, informing the design of more selective inhibitors.

Chiral Chromatography Method Development

The C2 stereogenic center renders the compound chiral. Procurement of the racemic mixture provides a test analyte for developing and validating chiral HPLC or SFC separation methods, enabling subsequent enantioselective synthesis or pharmacological evaluation of individual enantiomers.

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